N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-17-8-4-5-9-18(17)23-12-10-22(11-13-23)15-19(24)21-14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOQGFBLNVPFOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195658 | |
| Record name | 4-(2-Fluorophenyl)-N-(phenylmethyl)-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896190-22-0 | |
| Record name | 4-(2-Fluorophenyl)-N-(phenylmethyl)-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=896190-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Fluorophenyl)-N-(phenylmethyl)-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide typically involves the reaction of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide with substituted benzyl chlorides in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like acetonitrile, and the product is obtained through a series of purification steps.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The benzyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the acetamide group yields corresponding carboxylic acids and amines .
Scientific Research Applications
Chemical Properties and Structure
N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is characterized by its unique structural features, including a benzyl moiety and a piperazine ring substituted with a fluorophenyl group. Its molecular formula is , and it exhibits properties that make it a candidate for various biological applications.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:
-
Anticonvulsant Activity :
- Studies have shown that derivatives of this compound can demonstrate anticonvulsant effects in animal models of epilepsy. For instance, modifications of related compounds have been evaluated for their ability to inhibit seizures induced by electrical stimulation (maximal electroshock) and pentylenetetrazole .
- Antihypertensive Effects :
- Neuropharmacological Applications :
Anticonvulsant Studies
A series of N-benzyl derivatives were synthesized and evaluated for anticonvulsant activity. The most potent derivative showed significant binding to sodium channels, indicating its potential as an antiepileptic agent. In vivo studies demonstrated efficacy in reducing seizure frequency in animal models, particularly in the maximal electroshock test .
Antihypertensive Research
Research on N-benzyl derivatives targeted T-type calcium channels, revealing that certain structural modifications led to enhanced antihypertensive properties. These findings suggest that compounds like this compound could serve as lead compounds for developing new antihypertensive drugs .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | Structure | Contains chlorophenyl instead of fluorophenyl |
| N-(2-methyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide | Structure | Methyl substitution alters hydrophobicity |
| 1-(4-fluorophenyl)-piperazine | Structure | Lacks acetamide functionality, limiting biological activity |
This table illustrates how variations in the substitution patterns on the piperazine ring and the benzene moiety can influence the pharmacological profile of these compounds.
Mechanism of Action
The mechanism of action of N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The pharmacological and physicochemical properties of acetamide-piperazine derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:
Key Observations
Substituent Effects on Activity :
- Thiazole/Thiazolyl Groups (e.g., compound 15): Associated with antimicrobial and anticancer activities due to heterocyclic aromaticity and hydrogen-bonding capabilities .
- Sulfonyl/Nitro Groups (e.g., compound C3 and CID 5177268): Improve metabolic stability and electronic interactions, often linked to enzyme inhibition (e.g., matrix metalloproteinases or kinases) .
- Fluorinated Aromatics : The 2-fluorophenyl group in the target compound may enhance receptor binding (e.g., serotonin or dopamine receptors) compared to 4-fluorophenyl analogs .
Physicochemical Properties :
- Melting Points : Range from 269°C (compound 15) to >300°C (sulfonyl/nitro derivatives), influenced by molecular symmetry and intermolecular interactions .
- Lipophilicity : Fluorine and benzyl groups increase logP values, favoring blood-brain barrier penetration, while sulfonyl groups reduce it .
Pharmacological Profiles :
- Antimicrobial Activity : Thiazole-containing analogs (e.g., compounds 47–50 in ) show gram-positive bacterial and fungal inhibition, whereas the target compound’s benzyl group may shift activity toward eukaryotic targets .
- Apoptotic/Cancer Effects : Nitrophenyl-piperazine derivatives (e.g., CID 5177268) induce caspase-3 activation, a mechanism shared with tyrosine kinase inhibitors like dasatinib .
Synthetic Routes :
- Most analogs are synthesized via nucleophilic substitution or coupling reactions (e.g., TFA-mediated deprotection in ). The target compound likely follows similar protocols, with variations in benzyl/fluorophenyl introduction .
Biological Activity
N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide (commonly referred to as compound 1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticonvulsant. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 315.39 g/mol. Its structure features a piperazine ring substituted with a fluorophenyl group, which is crucial for its biological activity.
This compound primarily interacts with neuronal voltage-sensitive sodium channels (Nav). These channels are essential for the propagation of action potentials in neurons. By modulating these channels, the compound may exert anticonvulsant effects, making it a candidate for treating epilepsy and other neurological disorders .
Anticonvulsant Activity
Numerous studies have evaluated the anticonvulsant properties of this compound using various animal models. The compound has shown significant efficacy in the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which are standard assays for assessing anticonvulsant activity.
Table 1: Anticonvulsant Activity in Animal Models
| Compound | Dose (mg/kg) | MES Protection (%) | scPTZ Protection (%) |
|---|---|---|---|
| This compound | 30 | 60 | 70 |
| Phenytoin | 30 | 100 | 90 |
| Control (Vehicle) | - | 0 | 0 |
The results indicate that while this compound provides some protection against seizures, it is less effective than phenytoin, a well-established anticonvulsant .
Structure-Activity Relationship (SAR)
SAR studies have identified key structural features that influence the biological activity of this compound. Modifications to the piperazine ring and the benzyl group have been shown to affect lipophilicity and binding affinity to sodium channels.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups on the phenyl ring | Increased potency |
| Alteration of the piperazine substituent (e.g., replacing benzyl with phenethyl) | Decreased activity |
These findings suggest that optimizing the electronic properties of the molecule could enhance its efficacy as an anticonvulsant .
Case Studies
A notable study published in Pharmaceutical Research explored the pharmacokinetics and pharmacodynamics of this compound in a mouse model. The compound was administered intraperitoneally at varying doses, revealing a dose-dependent response in seizure protection. The study also highlighted its favorable brain penetration characteristics, which are critical for central nervous system (CNS) drugs .
Q & A
Q. Basic Research Focus
- Spectroscopic Analysis :
- ¹H NMR (DMSO-d₆): δ 3.02–3.79 (m, 8H, piperazine), 4.32 (s, 2H, –CH₂–), 6.98–7.21 (m, aromatic protons) .
- HPLC : Retention time ~1.39 min (C18 column, methanol/water mobile phase) .
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .
What structure-activity relationship (SAR) insights guide the optimization of piperazine-acetamide derivatives for kinase inhibition?
Q. Advanced Research Focus
- Critical Substituents :
- Methodological Approaches :
How can contradictory biological activity data for analogs of this compound be resolved?
Q. Advanced Research Focus
- Orthogonal Assays :
- Data Normalization : Control for batch-to-batch purity variations using LC-MS and adjust IC₅₀ values accordingly .
What in vivo models are suitable for pharmacokinetic (PK) studies of this compound?
Q. Advanced Research Focus
- Rodent Models :
- Metabolite Identification : HPLC-coupled high-resolution MS detects phase I/II metabolites in liver microsomes .
What analytical strategies ensure stability and shelf-life under laboratory storage conditions?
Q. Basic Research Focus
- Forced Degradation Studies :
- Thermal Stability : 40°C/75% RH for 4 weeks; monitor decomposition via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) to identify light-sensitive moieties (e.g., fluorophenyl group) .
- Storage Recommendations : –20°C in amber vials under argon atmosphere; stability >12 months .
How does the compound interact with TRPC channels, and what experimental designs validate these effects?
Q. Advanced Research Focus
- Electrophysiology :
- Calcium Imaging : Fluo-4 AM dye quantifies intracellular Ca²⁺ flux upon treatment (IC₅₀ alignment with TRPC selectivity) .
What computational tools are employed to predict the compound’s ADMET properties?
Q. Advanced Research Focus
- In Silico Platforms :
- SwissADME : Predicts LogP (~3.2), high gastrointestinal absorption, and CYP2D6 inhibition risk .
- ProtoP-II : Flags potential cardiotoxicity via hERG channel binding affinity simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
